1H-1,2,3-benzotriazol-4-amine
Overview
Description
1H-1,2,3-Benzotriazol-4-amine is a chemical compound that serves as a core structure for various synthetic derivatives with potential pharmacological activities. It is a polycyclic heteroaromatic compound that has been the subject of numerous studies due to its interesting chemical properties and potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of derivatives of 1H-1,2,3-benzotriazol-4-amine involves various methods. For instance, a method for synthesizing 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine was developed, which included theoretical and experimental studies of the molecule's electronic and spatial structure . Another study reported the synthesis of novel 3-(1H-benzotriazoles) through the condensation of 3-(1H-benzotriazole-1-methylene)-4-amino-5-mercapto-1,2,4-triazole with substituted benzoic acids . Additionally, a synthetic procedure for 1H-1,2,3-benzotriazole-5-carboxaldehyde was developed, which is useful in reductive amination reactions .
Molecular Structure Analysis
The molecular structure of 1H-1,2,3-benzotriazol-4-amine derivatives has been studied using various techniques. Single crystal X-ray analysis has been employed to understand the crystal structure organization and the types of interactions, such as hydrogen bonds and stacking interactions, that contribute to the formation of the crystal structure . Photoelectron spectroscopy and quantum chemical methods have been used to investigate the electronic structures of 1H-benzotriazole and its derivatives, revealing insights into their conformational properties .
Chemical Reactions Analysis
1H-1,2,3-Benzotriazol-4-amine and its derivatives participate in a variety of chemical reactions. For example, they have been used in the aminoalkylation of benzotriazole, which converts primary amines into their mono N-[1-(benzotriazol-1-yl)alkyl] derivatives . The Mannich aminomethylation reaction has also been employed to synthesize substituted aminomethyl benzotriazoles . Furthermore, a polymeric complex of 1-phenylsulfanyl/selenylmethyl-1H-benzotriazole with Ag(I) has been used as a pre-catalyst for A3 coupling reactions to synthesize propargylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,3-benzotriazol-4-amine derivatives are influenced by their molecular structure. The electronic structure analysis has shown that the ionization potentials of the occupied π MOs and the n(N) orbitals are primarily affected by the substituent's electronegativity, except for certain orbitals that are influenced by direct interactions with substituent orbitals . The fluorescence properties of some derivatives have also been investigated, indicating potential applications in materials science .
Scientific Research Applications
Chemistry and Synthesis
- Chemistry of Benzotriazole Derivatives : Studies have focused on the chemistry of compounds containing benzotriazole units, exploring their preparation, properties, and applications in creating complex compounds. These studies delve into the spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity, underscoring the potential for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).
- Synthetic Applications : Benzotriazole-stabilized carbanions are utilized in Michael additions, showcasing the selectivity between 1,4- and 1,2-addition based on electronic and steric effects. This highlights the role of benzotriazoles in synthetic organic chemistry, particularly in additions to α,β-unsaturated ketone or ester (Katritzky & Qi, 1998).
Material Science
- Corrosion Inhibition : Benzotriazoles, including 1H-1,2,3-benzotriazol-4-amine derivatives, are effective as corrosion inhibitors for metals, especially iron and steels. Research has reviewed their adsorption from aqueous solutions, their effect on surface layer formation, and their efficiency in a wide range of pH solutions. The study emphasizes the significant advantages of benzotriazoles in anticorrosion protection (Kuznetsov, 2020).
Biological Applications
- Antimicrobial and Pharmaceutical Applications : Amino-1,2,4-triazoles, closely related to benzotriazoles, serve as raw materials in the fine organic synthesis industry. They are utilized in the production of pharmaceuticals, dyes, and anti-corrosion additives, highlighting their versatility and importance in developing new drugs and materials (Nazarov et al., 2021).
Environmental Safety
- Nanocontainers for Anticorrosion : Research into creating nanocontainers with benzotriazole that can enhance protective properties and environmental safety of coatings on metals has been noted. This approach aims to increase the efficacy and safety of anticorrosion treatments, presenting a forward-looking perspective on materials protection (Kuznetsov, 2020).
Safety And Hazards
properties
IUPAC Name |
2H-benzotriazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWPBMJZDNXTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171011 | |
Record name | 1H-Benzotriazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,3-benzotriazol-4-amine | |
CAS RN |
18076-61-4 | |
Record name | 1H-Benzotriazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18076-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazol-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-benzotriazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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